![molecular formula C7H12N2 B081406 N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine CAS No. 14745-84-7](/img/structure/B81406.png)
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine
Overview
Description
“N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine”, also known as DMPM, is an organic compound derived from pyrrolidine, a nitrogen-containing five-membered heterocyclic compound . It has garnered significant attention for its potential applications in various fields .
Physical And Chemical Properties Analysis
“this compound” is a powder with a molecular weight of 124.19 . Unfortunately, other physical and chemical properties like density, boiling point, and melting point were not available in the search results.Scientific Research Applications
Hydrogen Bonding in Schiff Base Compounds : N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine derivatives are used in synthesizing Schiff base compounds, which exhibit complementary hydrogen bonding. These compounds, synthesized via solid-state reactions, have potential applications in material science and molecular recognition processes due to their hydrogen bonding characteristics (Akerman & Chiazzari, 2014).
Anticancer Activity of Metal Complexes : Derivatives of this compound have been used in the synthesis of palladium and platinum complexes. These complexes exhibit significant anticancer activity against various human cancerous cell lines, suggesting their potential in cancer treatment (Mbugua et al., 2020).
Synthesis of Anticonvulsant Agents : Schiff bases derived from this compound have been evaluated for anticonvulsant activity. Several compounds in this series have shown promising results, indicating their potential in the development of new anticonvulsant drugs (Pandey & Srivastava, 2011).
Antimicrobial Agents : Novel series of this compound derivatives have been synthesized and tested for antimicrobial activity. Some derivatives have shown significant activity against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (Desai et al., 2012).
Cytotoxic Agents for Cancer Therapy : A series of this compound derivatives were synthesized and evaluated for their anti-tumor potential against several cancer cell lines. Some compounds exhibited comparable or better cytotoxic activity than doxorubicin, a reference drug, suggesting their potential in cancer therapy (Ramazani et al., 2014).
Safety and Hazards
The safety information available indicates that “N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine” is potentially dangerous. The hazard statements include H227, H302, H315, H318, H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Mechanism of Action
Target of Action
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine, also known as DMPM, is a notable organic compound derived from pyrrolidine, a nitrogen-containing five-membered heterocyclic compound
Mode of Action
It’s known that the compound has potential applications in various fields .
Biochemical Pathways
Some related compounds have been shown to affect cell growth and glucose uptake rate .
Result of Action
Some related compounds have been shown to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate .
properties
IUPAC Name |
N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-9(2)6-7-4-3-5-8-7/h3-5,8H,6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJIDGKXFJLYGNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50293829 | |
Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
14745-84-7 | |
Record name | 14745-84-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92513 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N-dimethyl-1-(1H-pyrrol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50293829 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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